![molecular formula C15H22O2 B14670496 5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one CAS No. 39117-89-0](/img/structure/B14670496.png)
5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable configuration. The presence of tert-butyl groups adds to its steric hindrance, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one typically involves the intramolecular Diels-Alder reaction. This reaction is a cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like halides or amines.
Applications De Recherche Scientifique
5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing.
Industry: Its stability and reactivity make it useful in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action for 5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but with different ring sizes and functional groups.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: Another spirocyclic compound with different substituents and ring configurations.
Uniqueness
5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one is unique due to its specific ring structure and the presence of two tert-butyl groups. These features contribute to its stability and reactivity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
39117-89-0 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
5,7-ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one |
InChI |
InChI=1S/C15H22O2/c1-13(2,3)10-7-11(14(4,5)6)12(16)15(8-10)9-17-15/h7-8H,9H2,1-6H3 |
Clé InChI |
BDBAWMGOWUSJRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC2(C1=O)CO2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




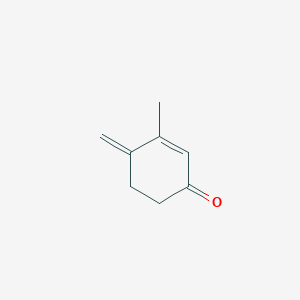
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
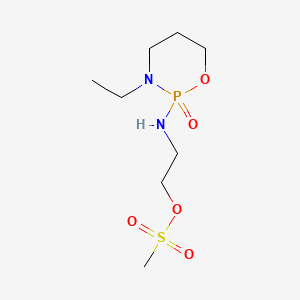
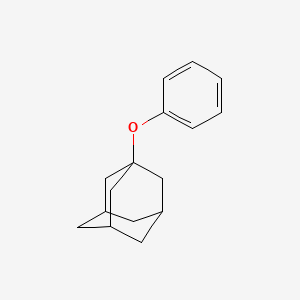
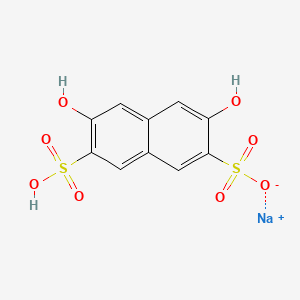
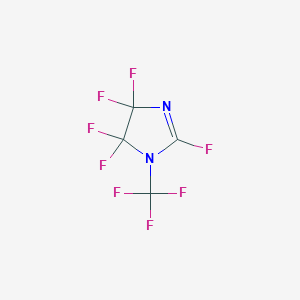
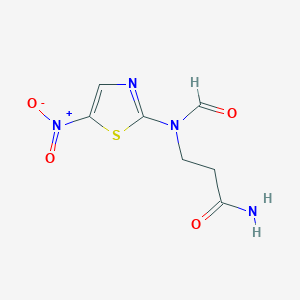


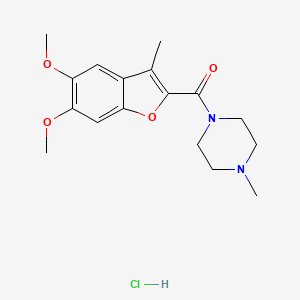
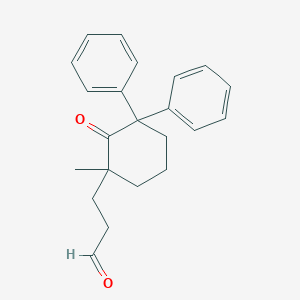
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
